![molecular formula C11H8ClNO2S B12903122 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one is a heterocyclic compound that features a unique structure combining a chloro-substituted butenone with a thioxobenzo[d]oxazole moiety
Preparation Methods
The synthesis of 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one typically involves the following steps:
Formation of the Thioxobenzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminophenol derivatives and carbon disulfide.
Chlorination and Butenone Formation: The introduction of the chloro group and the butenone moiety can be accomplished through various chlorination and alkylation reactions. Reagents such as thionyl chloride or phosphorus pentachloride are often used for chlorination, while the butenone moiety can be introduced via aldol condensation reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of antimicrobial and anticancer research.
DNA Interaction: Some derivatives of the compound can intercalate into DNA, disrupting its replication and transcription processes, which is a mechanism of action for certain anticancer agents.
Signal Transduction Pathways: The compound may modulate various cellular signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one can be compared with other similar compounds, such as:
Benzoxazoles: These compounds share the oxazole core but differ in their substituents and overall structure. They are also used in medicinal chemistry and material science.
Thiazoles: Thiazoles have a sulfur atom in the ring structure, similar to thioxobenzo[d]oxazole, and are known for their biological activities.
Oxazoles: Oxazoles are a broader class of compounds that include various derivatives with different substituents, used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8ClNO2S |
|---|---|
Molecular Weight |
253.71 g/mol |
IUPAC Name |
(E)-1-chloro-4-(2-sulfanylidene-1,3-benzoxazol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-8(14)5-6-13-9-3-1-2-4-10(9)15-11(13)16/h1-6H,7H2/b6-5+ |
InChI Key |
KLDPUUUHNCAUBU-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)/C=C/C(=O)CCl |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)C=CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
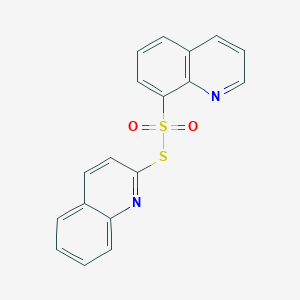
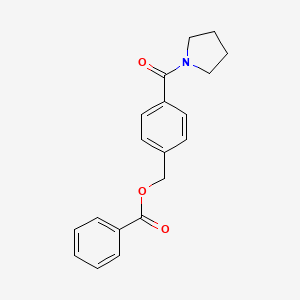

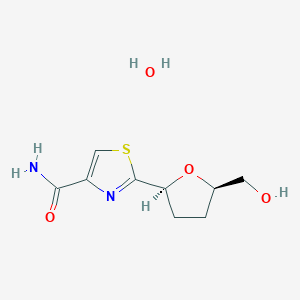
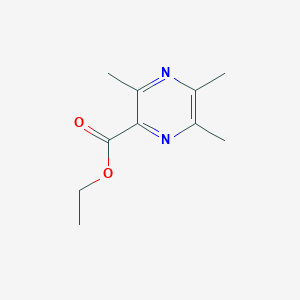
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
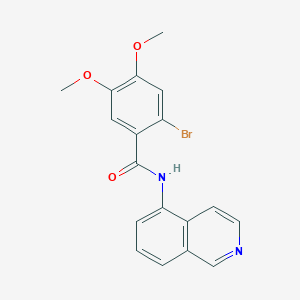
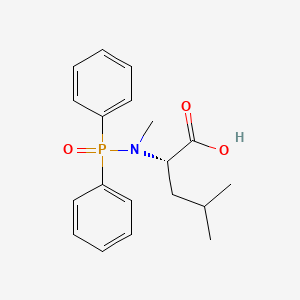
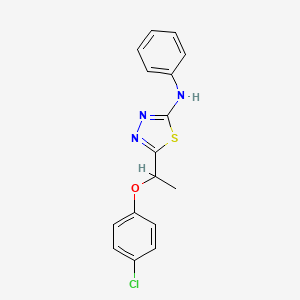

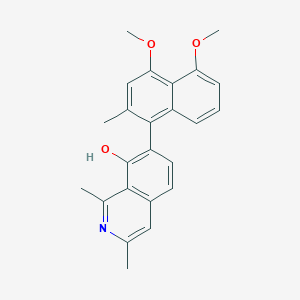
![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
